Distinct Isotopic Fingerprint versus the Des-Bromo Analog (CAS 4814-11-3) for Mass-Spectrometric Identification
The target compound's molecular ion cluster (M⁺· at m/z 375.13 for the hydrochloride salt) displays a characteristic overlapping Br/Cl halogen isotope pattern that is absent in the des-bromo analog, 4-chloro-α-methyl-β-phenyl-benzenepropanamine hydrochloride (CAS 4814-11-3; MW 296.24 g/mol, C₁₆H₁₈ClN·HCl) . The bromine atom contributes an ~1:1 M:M+2 doublet, while the chlorine atom adds a ~3:1 M:M+2 ratio; the convolution of both halogens generates a unique quadruplet that enables unambiguous selected-reaction-monitoring (SRM) transition design without interference from the des-bromo congener [1]. This differential isotopic signature is a hard requirement for regulatory-compliant impurity quantification in Bromantane drug substance batches, where the des-bromo analog, if present as a process impurity, must be chromatographically resolved and separately integrated [1].
| Evidence Dimension | Molecular ion isotopic pattern for mass-spectrometric detection |
|---|---|
| Target Compound Data | M⁺ m/z 375.13 (C₁₆H₁₈BrCl₂N); characteristic Br/Cl quadruplet isotope cluster |
| Comparator Or Baseline | Des-bromo analog CAS 4814-11-3: M⁺ m/z 296.24 (C₁₆H₁₈ClN·HCl); single-Cl isotope pattern only |
| Quantified Difference | ΔMW = +78.89 g/mol; presence vs. absence of the Br 1:1 doublet within the isotope envelope |
| Conditions | Low-resolution ESI-MS or high-resolution LC-MS; positive-ion mode |
Why This Matters
For procurement of a reference standard, the unambiguous identification of the Br/Cl dual-halogen isotope cluster is a decisive selection criterion over mono-halogenated analogs when developing a selective LC-MS/MS impurity method for Bromantane API.
- [1] Pharmaffiliates. (n.d.). Bromantane Impurities – Reference Standards. Product catalog documenting the use of CAS 605680-51-1 as a Bromantane impurity reference standard requiring mass-spectrometric characterization. View Source
